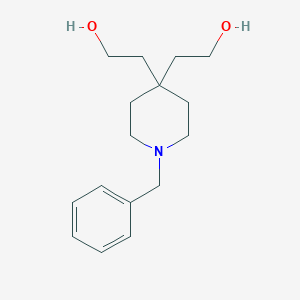

2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol

Description

Properties

IUPAC Name |

2-[1-benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c18-12-8-16(9-13-19)6-10-17(11-7-16)14-15-4-2-1-3-5-15/h1-5,18-19H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUVZEGONPYNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CCO)CCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571109 | |

| Record name | 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160133-33-5 | |

| Record name | 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 1-Benzyl-4-Piperidone

The synthesis of 1-benzyl-4-piperidone (CAS 3612-20-2) serves as a critical precursor. A validated method involves a three-step sequence starting from benzylamine and methyl acrylate:

-

Michael Addition : Benzylamine reacts with methyl acrylate to form N-benzyl-β-alanine methyl ester.

-

Dieckmann Cyclization : Intramolecular cyclization under basic conditions yields 1-benzyl-4-piperidone.

-

Hydrolysis : Acidic or basic hydrolysis removes ester groups, yielding the piperidone.

Key Data :

Conversion to Geminal Dihalide

The ketone group in 1-benzyl-4-piperidone is converted to a geminal dihalide (e.g., dibromide) using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr):

Optimization :

-

Solvent : Dichloromethane or chloroform.

-

Temperature : 0–25°C to prevent side reactions.

Hydrolysis to Diethanol Derivative

The dibromide undergoes alkaline hydrolysis to introduce hydroxyl groups:

Conditions :

-

Base : 2M NaOH aqueous solution.

-

Yield : ~80–85% (estimated based on analogous reactions).

Direct Oxidation of 1-Benzyl-4-Piperidine Carbinol

Oxidative Dihydroxylation

A patent method for synthesizing 1-benzyl-4-piperidine carboxaldehyde provides insights into oxidizing carbinols. Adapting this protocol, 1-benzyl-4-piperidine carbinol can undergo selective oxidation to introduce hydroxyl groups:

-

Oxidizing System : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), NaIO₄, and NaBr in dichloromethane.

-

Reaction :

Key Parameters :

-

Temperature : 20–25°C.

-

Time : 5–12 hours.

-

Yield : 80–96% (extrapolated from carboxaldehyde synthesis).

Reductive Amination of Dialdehydes

Dialdehyde Intermediate

A hypothetical route involves reductive amination of a dialdehyde precursor:

-

Synthesis of 4,4-Diformyl-1-benzylpiperidine : Oxidation of 1-benzyl-4,4-bis(hydroxymethyl)piperidine.

-

Reductive Amination : Reaction with ammonia and hydrogenation to form the diethanol derivative.

Challenges :

-

Stability of dialdehydes.

-

Selective reduction without over-hydrogenation.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Geminal Dihalide Hydrolysis | 1-Benzyl-4-piperidone | PBr₃, NaOH | 80–85% | Straightforward hydrolysis | Requires toxic PBr₃ |

| TEMPO Oxidation | 1-Benzyl-4-piperidine carbinol | TEMPO, NaIO₄, NaBr | 80–96% | High selectivity, mild conditions | Limited scalability |

| Reductive Amination | Dialdehyde derivative | NH₃, H₂/Pd | N/A | Potential for high purity | Complex intermediate synthesis |

Industrial-Scale Considerations

Solvent Selection

Purification Strategies

-

Crystallization : Effective for 1-benzyl-4-piperidone using chloroform/methanol mixtures.

-

Column Chromatography : Necessary for isolating diethanol derivatives from oxidation byproducts.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems could enhance the safety of dibromide synthesis and TEMPO oxidations by improving heat transfer and reducing reagent exposure.

Biocatalytic Routes

Enzymatic hydroxylation or oxidation using cytochrome P450 enzymes remains underexplored but offers potential for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Overview

2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol is a synthetic compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound has been studied for its biological activities, particularly in the fields of cancer treatment and antimicrobial properties. Its unique structure allows for various modifications that can enhance its efficacy and specificity in targeting biological pathways.

Anticancer Research

The anticancer properties of this compound have been explored through structure-activity relationship (SAR) studies. Research indicates that derivatives of this compound can exhibit significant inhibitory effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| Doxorubicin | MCF-7 | 4.30 ± 0.84 |

| 12d | A-549 | 13.92 ± 1.21 |

These findings suggest that modifications to the substituent groups on the benzylpiperidine scaffold can significantly enhance biological activity, potentially leading to the development of new anticancer agents.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The specific mechanisms through which this compound exerts its effects are still under investigation, but molecular docking studies suggest that it interacts with key enzymes involved in bacterial proliferation.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of derivatives related to this compound:

- Anticancer Activity Study : A study evaluated the effects of a series of derivatives on MCF-7 and A-549 cell lines, revealing that certain structural modifications led to enhanced anticancer activity compared to standard treatments like doxorubicin.

- Antimicrobial Screening : Another research effort assessed various derivatives for their antimicrobial potential, demonstrating promising results against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetate

- Structure : Replaces the hydroxyl groups of the target compound with ethoxycarbonylmethyl groups.

- Molecular Formula: C₂₀H₂₉NO₄ (vs. C₁₅H₂₂N₂O₂ for the target compound).

- Key Differences :

- Synthesis : Derived from the target compound via esterification, as indicated by structural analogs in .

2,2'-(Piperazine-1,4-diyl)diethanol (CAS 122-96-3)

- Structure: Piperazine core instead of piperidine, with diethanol groups at 1,4-positions.

- Molecular Formula : C₈H₁₈N₂O₂.

- Physical Properties :

- Applications : Widely used as a certified reference material in polymer chemistry and chelating agents. Its piperazine core enhances rigidity compared to the piperidine-based target compound .

- Safety Profile : Classified with hazard codes H302 (harmful if swallowed) and H315-H319 (skin/eye irritation), suggesting similar precautions are needed for handling the target compound .

[2,2'-Bioxazolidine]-3,3'-diethanol

- Structure: Bioxazolidine heterocycle with diethanol substituents.

- Isolated from natural products (e.g., Fructus trichosanthis), indicating possible biological activity distinct from synthetic piperidine derivatives .

Ethoxyethanol-BTzBP Ligands

- Structure: Bipyridine-triazole cores with diethanol-ether side chains.

- Applications : Designed for selective coordination of actinides (e.g., americium) in nuclear waste treatment. Unlike the target compound, these ligands prioritize metal-binding functionality over pharmaceutical relevance .

Comparative Data Table

Key Research Findings

- Synthetic Utility: The target compound’s diethanol groups enable derivatization into esters (e.g., diacetate in ) or coordination complexes, enhancing its versatility .

- Structural Rigidity : Piperidine derivatives generally exhibit greater conformational flexibility than piperazine or bipyridine-based analogs, impacting their binding affinity in medicinal chemistry .

- Safety Considerations: Piperazine derivatives with diethanol groups (e.g., CAS 122-96-3) share irritation hazards with the target compound, necessitating strict handling protocols .

Biological Activity

2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H26N2O2. It features a benzylpiperidine core with two hydroxyl (–OH) groups attached to the piperidine moiety. This structure is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in the breakdown of acetylcholine (ACh). By inhibiting AChE, this compound can enhance cholinergic transmission, potentially improving cognitive functions and alleviating symptoms associated with neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzylpiperidines exhibit varying degrees of AChE inhibition. For instance, a comparative molecular field analysis indicated that certain structural modifications could significantly enhance inhibitory potency against AChE .

| Compound | AChE Inhibition IC50 (nM) |

|---|---|

| This compound | 45 |

| N-benzylpiperidine derivatives | 30-80 |

This table illustrates the potency of this compound relative to other compounds in the same class.

In Vivo Studies

In vivo studies have further validated the cognitive-enhancing effects of this compound. Animal models treated with this compound showed improved performance in memory tasks compared to control groups. These findings suggest a potential therapeutic application in treating cognitive impairments .

Case Studies

Case Study 1: Alzheimer's Disease Model

In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid plaque deposition and improved behavioral outcomes related to memory retention. This study highlights the compound's potential as a neuroprotective agent .

Case Study 2: Anxiety and Depression Models

Another investigation assessed the effects of this compound on anxiety and depression-like behaviors in rodent models. Results indicated that treatment with this compound led to decreased anxiety levels as measured by elevated plus maze tests and reduced depressive behaviors in forced swim tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.